Validated MT₂ Melatonin Receptor Inactive Control: pEC₅₀ <4.5 vs. UCSF4226 pEC₅₀ 8.2
6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline (Z3670677764, SML2754) is validated as an inactive control for the potent, selective human melatonin MT₂ receptor agonist UCSF4226 . In a head-to-head comparison within the same cAMP inhibition assay in HEK cells transiently expressing hMT₁ or hMT₂ receptors, UCSF4226 exhibited pEC₅₀ values of 6.8 ± 0.2 (hMT₁) and 8.2 ± 0.1 (hMT₂), corresponding to EC₅₀ values of approximately 148 nM and 7.1 nM, respectively [1]. In contrast, 6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline showed pEC₅₀ <4.5 at both receptor subtypes, meaning no measurable agonist or inverse agonist activity at concentrations up to 30 μM . This represents a greater than 3.7 log unit difference in potency relative to the active probe, confirming its suitability as a negative control.
| Evidence Dimension | hMT₂ receptor agonism (pEC₅₀ in cAMP inhibition assay) |
|---|---|
| Target Compound Data | pEC₅₀ <4.5 (EC₅₀ >30 μM), n=3 |
| Comparator Or Baseline | UCSF4226 (ZINC128734226, SML2753): pEC₅₀ 8.2 ± 0.1 (EC₅₀ ≈7.1 nM), n=4 |
| Quantified Difference | >3.7 log units (>5,000-fold difference in potency) |
| Conditions | Inhibition of isoproterenol-stimulated cAMP production on hMT₂ receptors transiently expressed in HEK cells; tested up to 30 μM . |
Why This Matters
A validated inactive control is essential for MT₂ receptor pharmacological studies to distinguish specific agonist effects from assay artifacts; this compound is the only commercially available negative control specifically paired with UCSF4226.
- [1] Extended Data Table 4: Probe pairs of in vivo tested molecules. In: Stein RM et al. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature. 2020;579:609-614. PMC7134359. View Source
